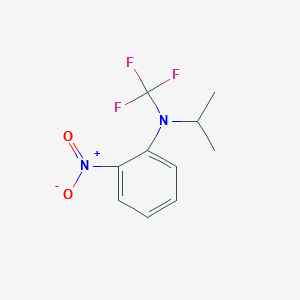
2-Bromo-5-(4-ethoxy-1-isopropylpiperidin-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]pyridine is a chemical compound with the molecular formula C15H23BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the piperidinyl and ethoxy groups. One common method involves the use of bromine or a brominating agent in the presence of a catalyst to achieve the bromination of the pyridine ring. Subsequent reactions with appropriate reagents introduce the piperidinyl and ethoxy groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and efficiency.
化学反応の分析
Types of Reactions
2-Bromo-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Bromo-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Bromo-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidinyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-[4-methoxy-1-(1-methylethyl)-4-piperidinyl]pyridine
- 2-Bromo-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]benzene
- 2-Chloro-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]pyridine
Uniqueness
2-Bromo-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]pyridine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the piperidinyl group makes it a versatile intermediate for various synthetic applications.
特性
分子式 |
C15H23BrN2O |
|---|---|
分子量 |
327.26 g/mol |
IUPAC名 |
2-bromo-5-(4-ethoxy-1-propan-2-ylpiperidin-4-yl)pyridine |
InChI |
InChI=1S/C15H23BrN2O/c1-4-19-15(13-5-6-14(16)17-11-13)7-9-18(10-8-15)12(2)3/h5-6,11-12H,4,7-10H2,1-3H3 |
InChIキー |
DNHFTYKKYJRDHV-UHFFFAOYSA-N |
正規SMILES |
CCOC1(CCN(CC1)C(C)C)C2=CN=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


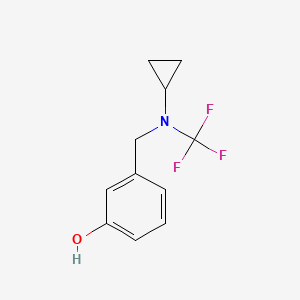
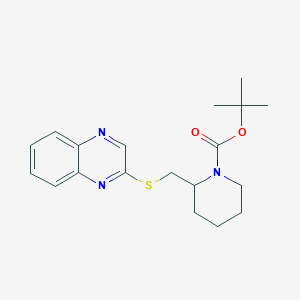
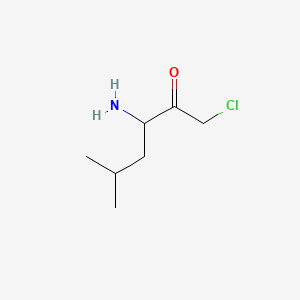
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)

![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)


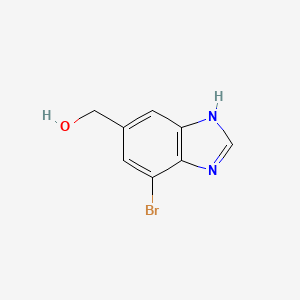
![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)
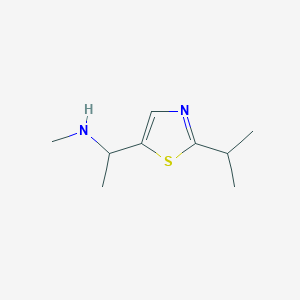
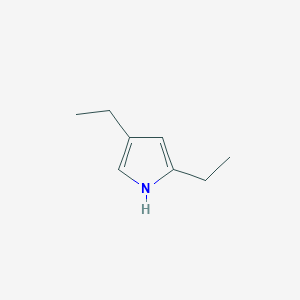
![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)
